Propyl-d7 alcohol

Overview

Description

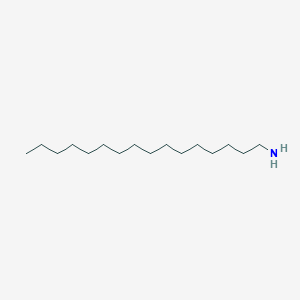

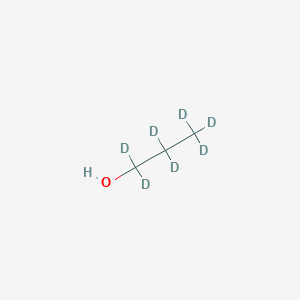

Propyl-d7 alcohol, also known as 1-Propanol-d7, is a synthetic compound that has a wide range of applications in the scientific research field. It is a deuterated alcohol, meaning that it has a higher concentration of deuterium atoms than regular 1-Propanol. It is used as a nonionic surfactant and an additive in cosmetics, detergents, and personal care products .

Synthesis Analysis

Propyl-d7 alcohol can be synthesized from propylene glycol . Tertiary alcohols, like Propyl-d7 alcohol, can be synthesized from carbon nucleophiles and ketones . An alkynide ion can be used as the nucleophile that reacts with the ketone . Propyl-d7 alcohol is also used in the synthesis of 4-thiazolidinones from alcohols under mild reaction conditions with wide functional group tolerance and easy work-up.

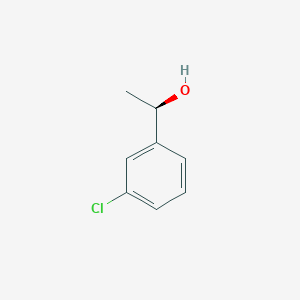

Molecular Structure Analysis

The molecular formula of Propyl-d7 alcohol is C3HD7O . It has a molar mass of 67.14 .

Physical And Chemical Properties Analysis

Propyl-d7 alcohol has a density of 0.896g/mL at 25°C . Its melting point is -127°C (lit.), and its boiling point is 97°C (lit.) .

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, Propyl-d7 alcohol is utilized as a solvent and a reagent in the synthesis of various drugs. Its deuterated form is particularly valuable in the study of drug metabolism and pharmacokinetics . For instance, it can be used to trace the pathway of drug degradation and to understand the interaction of pharmaceuticals with biological systems.

Chemistry Research

Chemists employ Propyl-d7 alcohol in synthetic chemistry to study reaction mechanisms and chemical synthesis . The deuterium atoms allow for the tracing of chemical reactions, helping to identify intermediates and by-products. This is crucial in developing new synthetic methods and understanding complex chemical processes.

Material Science

In material science, Propyl-d7 alcohol serves as a solvent in the preparation of polymers and nanomaterials . Its isotopic labeling is beneficial for investigating the dynamics of material formation and stability under various conditions, which is essential for the development of new materials with specific properties.

Environmental Science

Propyl-d7 alcohol is used in environmental science as a tracer to study the environmental fate of organic compounds . It helps in understanding how chemicals disperse, degrade, and accumulate in the environment, which is vital for assessing environmental risks and developing remediation strategies.

Biochemistry

In biochemistry, Propyl-d7 alcohol is used to probe enzymatic reactions and metabolic pathways . The deuterium labeling allows researchers to monitor the incorporation or removal of the alcohol group in metabolic processes, aiding in the discovery of new biochemical pathways and potential therapeutic targets.

Analytical Methods

Analytical chemists use Propyl-d7 alcohol as an internal standard in various spectroscopic and chromatographic techniques . The deuterated alcohol provides a reference point for quantifying substances in complex mixtures, ensuring accuracy and precision in analytical measurements.

Forensic Science

Forensic scientists utilize Propyl-d7 alcohol in toxicological analyses to differentiate between endogenous and exogenous sources of alcohols in biological samples . This distinction is crucial in cases of alcohol poisoning or when determining the cause of impairment in legal scenarios.

Toxicology

In toxicological studies, Propyl-d7 alcohol is used to understand the toxic effects of alcohols and their metabolites . By using a deuterated version, toxicologists can track the metabolism and distribution of alcohols in the body, which is essential for assessing risks and establishing safety guidelines.

Safety And Hazards

Propyl-d7 alcohol is a highly flammable liquid and vapor . It can cause serious eye damage and may cause drowsiness or dizziness . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Propyl-d7 alcohol . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .

properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480193 | |

| Record name | Propyl-d7 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl-d7 alcohol | |

CAS RN |

102910-31-6 | |

| Record name | Propyl-d7 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102910-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)

![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)

![Benzo[b]perylene](/img/structure/B48583.png)